molecular formula C9H15NO6S B6209098 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid CAS No. 2289845-01-6

3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid

Cat. No.: B6209098
CAS No.: 2289845-01-6
M. Wt: 265.3
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Description

3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid is a synthetic organic compound characterized by its unique thietane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid typically involves multiple steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloropropyl sulfone, under basic conditions.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amino group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The amino group can participate in substitution reactions, where the Boc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group, allowing for further functionalization.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thietane derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups. It can serve as a probe to investigate biochemical pathways and mechanisms.

Medicine

Medically, this compound has potential applications in drug development. Its thietane ring is a bioisostere for other ring systems, which can be exploited to design new pharmaceuticals with improved properties.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid exerts its effects involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding and electrostatic interactions with biological molecules. The thietane ring can undergo ring-opening reactions, which can be exploited in biochemical assays and drug design.

Comparison with Similar Compounds

Similar Compounds

    3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid: Similar structure but with a thiolane ring instead of a thietane ring.

    2-(3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thian-3-yl)acetic acid: Contains a thian ring and an acetic acid moiety.

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid is unique due to its thietane ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2289845-01-6

Molecular Formula

C9H15NO6S

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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